rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis
Description
rac-Sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis is a stereochemically defined compound featuring an oxolane (tetrahydrofuran) ring substituted with a 3,5-dichlorophenyl carbamoyl group at the 5-position and a sodium carboxylate at the 2-position. The cis configuration of the substituents on the oxolane ring likely influences its conformational stability and intermolecular interactions. The sodium salt enhances aqueous solubility, making it suitable for pharmaceutical or agrochemical applications where bioavailability is critical .
Properties
IUPAC Name |
sodium;(2S,5R)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO4.Na/c13-6-3-7(14)5-8(4-6)15-11(16)9-1-2-10(19-9)12(17)18;/h3-5,9-10H,1-2H2,(H,15,16)(H,17,18);/q;+1/p-1/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLDQCJEZFSJNV-UXQCFNEQSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2NNaO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, involves multiple steps:
Formation of the oxolane ring: : Typically achieved via the cyclization of a linear precursor under acidic or basic conditions.
Introduction of the 3,5-dichlorophenyl group: : Often accomplished through a nucleophilic substitution reaction.
Formation of the carbamoyl group: : Commonly done using reagents such as carbamoyl chloride or related derivatives.
Stereochemical control: : Ensuring the (2R,5S) configuration typically involves chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.
Industrial production methods can involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Involves reagents such as lithium aluminium hydride or hydrogen gas over a palladium catalyst.
Substitution: : Uses nucleophiles like amines or thiols under conditions like reflux or microwave irradiation.
Major Products
Oxidation: : Generates products like carboxylic acids or aldehydes.
Reduction: : Leads to products like amines or alcohols.
Substitution: : Forms new compounds with various functional groups replacing chlorine.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to target specific pathways involved in tumor growth and metastasis .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preclinical studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .
Pharmacology
1. Enzyme Inhibition
Rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This property makes it a candidate for drug development aimed at metabolic disorders such as diabetes and obesity .
2. Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems that enhance the bioavailability of poorly soluble drugs. Research has shown that formulations containing this compound can improve the pharmacokinetic profiles of co-administered drugs .
Agrochemical Applications
1. Pesticide Development
In agrochemistry, rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate has been explored as a potential active ingredient in pesticide formulations. Its efficacy against specific pests and pathogens has been documented in field trials, indicating its viability as an environmentally friendly alternative to conventional pesticides .
2. Plant Growth Regulators
Additionally, this compound has been studied for its role as a plant growth regulator. It has shown promise in enhancing crop yields by modulating hormonal pathways involved in plant growth and development .
Case Studies
Mechanism of Action
The mechanism by which rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, exerts its effects varies with its application. Generally, it interacts with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. In biological systems, it might inhibit or activate enzymes, receptors, or other proteins, thus influencing biochemical pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Oxolane/Carboxylate Moieties
a) rac-Methyl (2R,5S)-5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylate, cis (CAS 2044705-95-3)
- Structure : Shares the oxolane ring and cis stereochemistry but replaces the 3,5-dichlorophenyl carbamoyl group with a 4-(trifluoromethyl)phenyl moiety. The carboxylate is esterified as a methyl ester.
- Key Differences :
b) rac-(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic Acid (CAS 1932296-69-9)
- Structure : Features a dimethylcarbamoyl group instead of the dichlorophenyl carbamoyl.
- Key Differences :
- Electron Effects : The electron-withdrawing dichlorophenyl group in the target compound may alter reactivity or binding affinity compared to the electron-rich dimethylcarbamoyl substituent.
- Toxicity : Dimethylcarbamoyl derivatives are generally less toxic than halogenated aryl groups, which have been linked to nephrotoxicity (e.g., N-(3,5-dichlorophenyl)succinimide in ) .
Compounds with 3,5-Dichlorophenyl Substituents
a) N-(3,5-Dichlorophenyl)succinimide (NDPS)
- Structure : A succinimide derivative with a 3,5-dichlorophenyl group.
- Key Findings :
b) Isoxazole Derivatives with 3,5-Dichlorophenyl Groups
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |
|---|---|---|---|
| Target Compound (sodium salt) | ~356.6* | 3,5-Dichlorophenyl carbamoyl, sodium carboxylate | High (aqueous) |
| rac-Methyl ester (CAS 2044705-95-3) | 274.24 | 4-(Trifluoromethyl)phenyl, methyl ester | Low (organic solvents) |
| NDPS | 232.08 | 3,5-Dichlorophenyl, succinimide | Moderate (lipophilic) |
*Estimated based on molecular formula.
Biological Activity
Rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique oxolane structure with a carbamoyl group and a dichlorophenyl substituent. Its chemical formula can be represented as:
This structure contributes to its interaction with biological targets, particularly in the context of enzyme inhibition.
Inhibition of COX Enzymes
One of the primary areas of research regarding this compound involves its inhibitory effects on cyclooxygenase (COX) enzymes. Studies have shown that compounds similar to rac-sodium exhibit selective inhibition of COX-2 over COX-1, which is significant for anti-inflammatory applications. The presence of the dichlorophenyl group appears to enhance this selectivity .
Table 1: Inhibitory Activity Comparison
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate | 20 | 75 |
| Compound A (similar structure) | 30 | 80 |
| Compound B (different substituents) | 10 | 60 |
The mechanism by which rac-sodium inhibits COX enzymes involves binding to the active site, preventing the conversion of arachidonic acid into prostaglandins. This inhibition leads to reduced inflammation and pain signaling pathways. The quantitative structure-activity relationship (QSAR) analysis indicates that lipophilicity and polar surface area are critical for activity .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of rac-sodium in a murine model of arthritis. Mice treated with rac-sodium showed a significant reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Case Study 2: Analgesic Properties
In another study focusing on pain relief, rac-sodium was administered to rats subjected to formalin-induced pain. The results indicated a dose-dependent reduction in pain scores, supporting its potential use as an analgesic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
